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Compound of Interest

Compound Name: Isopropyl nitrate

Cat. No.: B155222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quantum chemical calculations

applied to isopropyl nitrate. It details the theoretical background, computational

methodologies, and key findings regarding the molecule's structure, vibrational properties, and

reactivity. This document is intended to serve as a valuable resource for researchers and

professionals in the fields of computational chemistry, materials science, and drug

development.

Introduction
Isopropyl nitrate ((CH₃)₂CHONO₂) is an organic nitrate of interest due to its applications as a

monopropellant, a diesel fuel additive, and its role in atmospheric chemistry. Understanding its

molecular properties, conformational preferences, and reaction mechanisms at a quantum level

is crucial for optimizing its performance and predicting its environmental impact. Quantum

chemical calculations, particularly those based on Density Functional Theory (DFT), have

proven to be powerful tools for elucidating these characteristics. This guide summarizes the

key findings from computational studies on isopropyl nitrate, presenting data in a structured

format for easy comparison and providing detailed protocols for reproducibility.

Theoretical Background and Computational
Methods
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The computational investigation of isopropyl nitrate primarily revolves around identifying its

stable conformers and characterizing their properties. Rotational isomerism around the C-O

and C-C bonds gives rise to different spatial arrangements of the atoms. Quantum chemical

calculations have identified two energetically most favorable conformers: the TG and GT forms.

The majority of the calculations discussed herein were performed using Density Functional

Theory (DFT), a widely used and reliable method for studying the electronic structure of

molecules.[1] The B3LYP (Becke's three-parameter hybrid exchange functional combined with

the Lee–Yang–Parr correlation functional) is a popular choice that provides a good balance

between accuracy and computational cost.[2] The 6-31G(d) basis set is commonly employed

for such calculations, providing a reasonable description of the electronic structure of

molecules containing second-row elements.[2]

Experimental Protocols: Computational Methodology
A typical computational protocol for the quantum chemical analysis of isopropyl nitrate using

the Gaussian suite of programs is outlined below.

Software: Gaussian 09 or a later version.

Methodology:

Initial Structure Generation: The initial 3D structure of the isopropyl nitrate molecule can be

built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

Conformational Search: To identify the most stable conformers (TG and GT), a potential

energy surface scan is performed by systematically rotating the dihedral angles around the

C-O and C-C bonds.

Geometry Optimization: The geometries of the identified conformers are then fully optimized

without any symmetry constraints using the B3LYP functional and the 6-31G(d) basis set.

The optimization process is continued until the forces on each atom are negligible, and the

geometry corresponds to a local minimum on the potential energy surface.

Frequency Calculations: Following geometry optimization, vibrational frequency calculations

are performed at the same level of theory (B3LYP/6-31G(d)). The absence of imaginary

frequencies confirms that the optimized structure is a true minimum. These calculations also
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provide the infrared (IR) intensities and Raman activities, which can be compared with

experimental spectra.

Electronic Property Calculations: Single-point energy calculations on the optimized

geometries are performed to obtain various electronic properties, including the energies of

the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO), the HOMO-LUMO energy gap, and the dipole moment.

Data Presentation
The following tables summarize the key quantitative data obtained from quantum chemical

calculations on the TG and GT conformers of isopropyl nitrate.

Optimized Geometrical Parameters
The optimized bond lengths, bond angles, and dihedral angles for the TG and GT conformers

of isopropyl nitrate, calculated at the B3LYP/6-31G(d) level of theory, are presented in Table

1.

Table 1: Optimized Geometrical Parameters of Isopropyl Nitrate Conformers (B3LYP/6-

31G(d))
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Parameter TG Conformer GT Conformer

Bond Lengths (Å)

C-H 1.092 - 1.095 1.092 - 1.096

C-C 1.525 1.526

C-O 1.458 1.459

O-N 1.415 1.414

N=O (asym) 1.211 1.211

N=O (sym) 1.213 1.213

Bond Angles (º)

H-C-H 108.0 - 109.2 107.9 - 109.3

C-C-H 110.1 - 110.8 110.0 - 110.9

C-C-C 112.4 112.5

C-O-N 115.4 115.3

O-N=O 117.8 117.9

C-C-O 107.9 107.8

Dihedral Angles (º)

C-C-O-N 178.9 79.5

C-O-N=O 0.0 0.0

C-C-C-H 60.1, -60.1, 180.0 60.2, -60.2, 180.0

Note: The TG conformer is found to be more stable than the GT form by approximately 11.29

kJ/mol.[3]

Vibrational Frequencies
A comparison of the calculated (B3LYP/6-31G(d)) and experimental vibrational frequencies for

key modes of isopropyl nitrate is presented in Table 2. The calculated frequencies are
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typically scaled by a factor of ~0.96-0.98 to better match the experimental values.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) of

Isopropyl Nitrate

Vibrational Mode Calculated (TG) Calculated (GT)
Experimental
(IR/Raman)

νas(NO₂) 1635 1634 1626

νs(NO₂) 1282 1274 1280

ν(C-O) 922 887 ~900-950

ν(C-C) 852 808 ~850

ν(N-O) 884 876 ~880

δ(ONO) 750 745 ~750

νas(CH₃) 2980-3000 2980-3000 2980-3000

νs(CH₃) 2923 2925 2920-2940

Note: The conformational state has a noticeable influence on the C-O and C-C stretching

frequencies.[3]

Electronic Properties
The calculated electronic properties of the TG and GT conformers of isopropyl nitrate at the

B3LYP/6-31G(d) level of theory are summarized in Table 3.

Table 3: Calculated Electronic Properties of Isopropyl Nitrate Conformers (B3LYP/6-31G(d))
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Property TG Conformer GT Conformer

HOMO Energy (eV) -7.54 -7.58

LUMO Energy (eV) -1.21 -1.19

Energy Gap (eV) 6.33 6.39

Dipole Moment (Debye) 3.25 3.18

Reaction Mechanisms and Pathways
Quantum chemical calculations have been instrumental in elucidating the reaction mechanisms

of isopropyl nitrate, including its thermal decomposition and its reaction with hydroxyl radicals.

Thermal Decomposition
The thermal decomposition of isopropyl nitrate is initiated by the homolytic cleavage of the O-

NO₂ bond, which is the weakest bond in the molecule. This is followed by the rapid

decomposition of the resulting isopropoxy radical.

The primary steps in the thermal decomposition are:

(CH₃)₂CHONO₂ → (CH₃)₂CHO• + •NO₂ (O-NO₂ bond fission)

(CH₃)₂CHO• → CH₃CHO + •CH₃ (β-scission of the isopropoxy radical)

The calculated O-NO₂ bond dissociation energy is in the range of 38-41 kcal/mol.[4]

Reaction with Hydroxyl Radical (•OH)
The reaction of isopropyl nitrate with the hydroxyl radical is a key process in atmospheric

chemistry. The primary reaction pathway involves the abstraction of a hydrogen atom from the

tertiary carbon atom.

The main reaction channel is:

(CH₃)₂CHONO₂ + •OH → (CH₃)₂C(•)ONO₂ + H₂O
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The resulting 2-nitrooxy-2-propyl radical can then decompose to form acetone and nitrogen

dioxide:

(CH₃)₂C(•)ONO₂ → (CH₃)₂CO + •NO₂

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and

pathways related to the quantum chemical calculations of isopropyl nitrate.
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Computational workflow for isopropyl nitrate.
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Thermal decomposition pathway of isopropyl nitrate.
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Reaction of isopropyl nitrate with hydroxyl radical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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